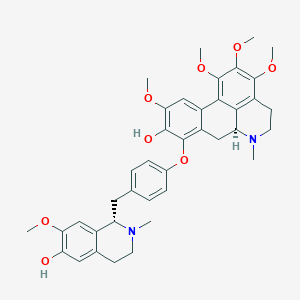
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is a quinoxaline derivative that has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in many physiological processes, including learning and memory.
Mecanismo De Acción
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate acts as a selective antagonist of the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects, particularly in conditions where excessive glutamate release can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, increasing the release of inhibitory neurotransmitters such as GABA, and reducing the production of reactive oxygen species that can contribute to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has several advantages as a research tool, including its selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its relatively low potency and poor solubility, which can make it difficult to achieve consistent results.
Direcciones Futuras
Future research on Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate could focus on developing more potent and soluble analogues of the compound, as well as exploring its potential therapeutic applications in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the long-term effects of Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate treatment on neuronal function and behavior.
Métodos De Síntesis
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2-(dimethylamino)acetyl chloride, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride. Another method involves the reaction of ethyl cyanoacetate with 2-(dimethylamino)ethyl acrylate, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have neuroprotective effects in animal models of these conditions, and has been suggested as a potential treatment option for human patients.
Propiedades
Número CAS |
172753-43-4 |
|---|---|
Nombre del producto |
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate |
Fórmula molecular |
C17H17N3O3 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C17H17N3O3/c1-4-23-17(22)11(10-18)9-13-15(21)12-7-5-6-8-14(12)19-16(13)20(2)3/h5-9H,4H2,1-3H3,(H,19,21)/b11-9+ |
Clave InChI |
LELZHSKGSCXPML-PKNBQFBNSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=C(NC2=CC=CC=C2C1=O)N(C)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
SMILES canónico |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
Sinónimos |
ethyl (E)-2-cyano-3-(2-dimethylamino-4-oxo-1H-quinolin-3-yl)prop-2-eno ate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



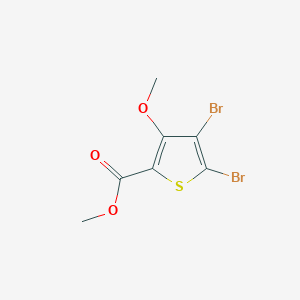


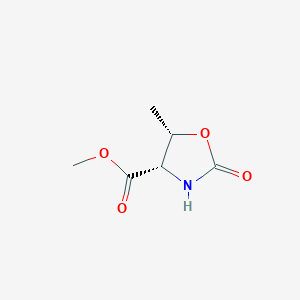
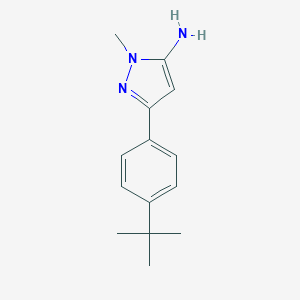
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)



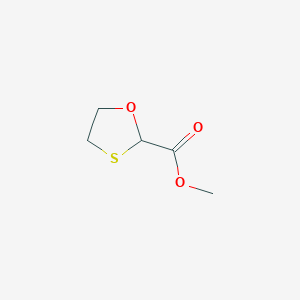


![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
